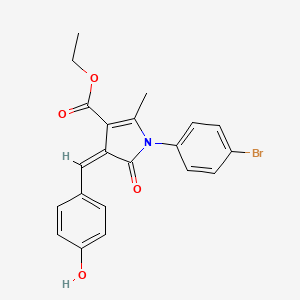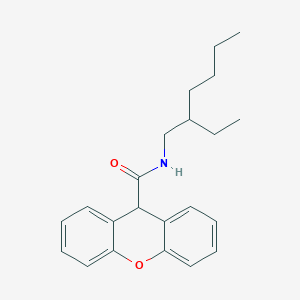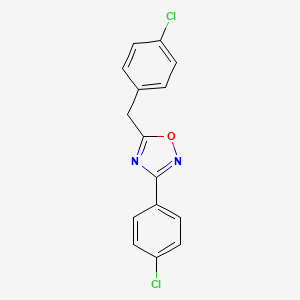![molecular formula C22H21N3O3S2 B11618434 2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11618434.png)
2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure holds intriguing properties. Let’s break it down:
Name: 2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Structure: !Compound Structure
Imidazole, a five-membered heterocyclic ring, forms the core of this compound. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development. Now, let’s explore further.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves condensation reactions between an imidazole derivative and a carbonyl compound. The exact steps and reagents depend on the specific substitution pattern.
Industrial Production:: While no specific industrial method is widely documented for this compound, its synthesis likely involves scalable processes based on the synthetic routes mentioned earlier.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to new functional groups.
Reduction: Can be reduced to form corresponding amines.
Substitution: Substituents on the imidazole ring may undergo substitution reactions.
Acids/Bases: Used for tautomerization and pH adjustments.
Catalysts: Facilitate specific reactions.
Nucleophiles/Electrophiles: Participate in substitution reactions.
Major Products:: The compound’s reactivity yields various derivatives, each with distinct properties.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Metal Coordination: Forms complexes with transition metals.
Antibacterial: Some imidazole derivatives exhibit antibacterial activity.
Anticancer: Investigated for potential anticancer effects.
Enzyme Inhibition: May target specific enzymes.
Pharmaceuticals: Imidazole-containing drugs (e.g., metronidazole) find clinical use.
Agrochemicals: Used in pesticides and herbicides.
Wirkmechanismus
The compound’s mechanism involves interactions with specific molecular targets, influencing cellular processes. Further research is needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
While unique, this compound shares features with other imidazole derivatives. Notable examples include clemizole, etonitazene, and metronidazole .
Eigenschaften
Molekularformel |
C22H21N3O3S2 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3S2/c23-19(27)17-14-9-4-5-10-15(14)30-22(17)25-20(18(26)16-11-6-12-29-16)24-21(28)13-7-2-1-3-8-13/h1-3,6-8,11-12,20,25H,4-5,9-10H2,(H2,23,27)(H,24,28) |
InChI-Schlüssel |
LYYTXJGRHDWGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618358.png)
methanethione](/img/structure/B11618368.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618374.png)
![N-({4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}carbonothioyl)benzamide](/img/structure/B11618376.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618380.png)

![5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11618391.png)
![Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-](/img/structure/B11618395.png)
![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11618398.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11618407.png)


![3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B11618421.png)
